N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide
Description
N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenyl group, a cyclopropylmethoxy group, and a methanesulfonamide group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-19(16,17)15-8-13(18-9-10-2-3-10)11-4-6-12(14)7-5-11/h4-7,10,13,15H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZHTMGZIOXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=C(C=C1)Cl)OCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-chlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as potassium carbonate to form 4-chlorophenylcyclopropylmethanol.
Ether Formation: The intermediate is then reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like sodium hydride to form the cyclopropylmethoxy derivative.
Sulfonamide Formation: The final step involves the reaction of the cyclopropylmethoxy derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacological agent due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular function and response.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)-2-(cyclopropylmethoxy)ethyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
4-Methoxyphenethylamine: Similar in having a phenyl group with a methoxy substituent, but differs in the presence of the cyclopropyl and sulfonamide groups.
3-Methoxyphenylboronic Acid: Shares the methoxyphenyl structure but lacks the cyclopropyl and sulfonamide functionalities.
tert-Butylamine: Contains an amine group but lacks the complex aromatic and cyclopropyl structures.
These comparisons underscore the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
